Isolation and Discovery of Avicenol A from Avicennia marina: A Comprehensive Technical Guide
Isolation and Discovery of Avicenol A from Avicennia marina: A Comprehensive Technical Guide
Executive Summary
Avicennia marina, commonly known as the grey mangrove, is a prolific source of bioactive secondary metabolites driven by its unique ecological adaptations to high-salinity environments[1]. Among its diverse phytochemical arsenal, naphthoquinone derivatives and their dihydrobenzofuran analogues have emerged as highly valuable scaffolds in drug discovery[2]. Avicenol A, a complex dihydrobenzofuran derivative, was initially identified in Avicennia alba[3] and subsequently isolated from the twigs of A. marina[4].
As a Senior Application Scientist, understanding the isolation of Avicenol A requires more than executing a protocol; it demands a mechanistic grasp of solvent dynamics, chromatographic behavior, and structure-activity relationships (SAR). This guide provides an authoritative, self-validating workflow for the extraction, purification, and structural elucidation of Avicenol A, contrasting its unique 4,9-dimethoxy scaffold against highly cytotoxic 4,9-dione analogues.
Chemical Profiling and Quantitative Data
Before initiating isolation, it is critical to define the physicochemical parameters of the target molecule. Avicenol A lacks the classical α,β-unsaturated quinone system found in many mangrove-derived compounds, replacing it with a dimethoxy configuration[5].
Table 1: Physicochemical Properties of Avicenol A
| Parameter | Specification |
| IUPAC Name | (2S,3S)-2-(2-hydroxypropan-2-yl)-4,9-dimethoxy-2,3-dihydrobenzo[f][1]benzofuran-3-ol |
| Molecular Formula | C17H20O5 |
| Molecular Weight | 304.34 g/mol |
| Monoisotopic Mass | 304.13107373 Da |
| Topological Polar Surface Area | 68.2 Ų |
| Chemical Class | Dihydrobenzofuran derivative / Naphthoquinone analogue |
Data sourced from[5].
Rationale for Experimental Design
The isolation of secondary metabolites from lignocellulosic mangrove tissues requires a strategic solvent hierarchy to navigate the complex matrix of structural polymers and interferent compounds.
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Primary Extraction (Methanol): Methanol is selected as the primary percolating solvent due to its high polarity and ability to disrupt hydrogen bonding within the plant matrix. This ensures the comprehensive extraction of both polar and moderately non-polar secondary metabolites[6].
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Enrichment (Liquid-Liquid Partitioning): Subsequent partitioning with Ethyl Acetate (EtOAc) serves as a self-validating enrichment step. EtOAc’s moderate dielectric constant selectively isolates phenolics and furan-derivatives (like Avicenol A) while partitioning highly polar, interferent macromolecules (e.g., tannins, complex polysaccharides) into the aqueous waste phase[4].
Step-by-Step Isolation Protocol
The following methodology is adapted from the validated bioassay-guided fractionation workflow established by[4].
Phase 1: Maceration and Primary Extraction
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Preparation: Pulverize 2.5 kg of dried Avicennia marina twigs to maximize the surface-area-to-solvent ratio.
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Percolation: Submerge the pulverized biomass in 10 L of high-purity Methanol (MeOH). Maintain at room temperature for 14 days.
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Causality Note: Room temperature extraction is strictly enforced to prevent the thermal degradation of heat-sensitive furan rings and avoid the artificial oxidation of methoxy groups.
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Concentration: Filter the homogenate and concentrate the methanolic extract under reduced pressure (rotary evaporation) to yield a crude extract.
Phase 2: Liquid-Liquid Partitioning
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Suspension: Suspend the crude methanolic extract (approx. 112.0 g) in distilled water.
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Partitioning: Extract sequentially with equal volumes of EtOAc.
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Phase Separation: Isolate the organic (EtOAc) layer from the aqueous residue. Evaporate the EtOAc fraction to dryness, yielding an enriched organic fraction containing the target naphthoquinone analogues.
Table 2: Expected Extraction Yields
| Processing Stage | Input Mass / Volume | Expected Yield | Yield Percentage |
| Raw Biomass (Twigs) | 2.5 kg | N/A | 100% (Baseline) |
| Crude MeOH Extract | 10 L MeOH | 112.0 g | ~4.48% |
| EtOAc Enriched Fraction | H2O/EtOAc (1:1 v/v) | 9.4 g | ~0.37% |
Phase 3: Primary Fractionation & Targeted Purification
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Silica Gel Chromatography: Load the 9.4 g EtOAc extract onto a silica gel column (6 × 50 cm). Elute using a gradient solvent system of Chloroform (CHCl3) and Methanol (MeOH), starting from a non-polar ratio of 50:1 and increasing polarity to 1:1[4].
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TLC Monitoring: Collect fractions and monitor via Thin Layer Chromatography (TLC). Pool fractions exhibiting UV-active spots characteristic of conjugated aromatic systems.
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Preparative HPLC: Subject the enriched fractions to preparative High-Performance Liquid Chromatography (HPLC), monitoring absorbance at 254 nm to isolate pure Avicenol A as a colorless oil.
Fig 1: Step-by-step isolation workflow of Avicenol A from Avicennia marina twigs.
Structural Elucidation and Analytical Validation
The structural integrity of Avicenol A must be validated through rigorous analytical techniques to differentiate it from co-eluting isomers[7].
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Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) establishes the exact molecular formula (C17H20O5) via the sodiated adduct [M+Na]+.
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NMR Spectroscopy: 1H and 13C NMR, coupled with Heteronuclear Multiple Bond Correlation (HMBC), are mandatory. HMBC correlations definitively map the placement of the 4,9-dimethoxy groups and validate the closure of the dihydrobenzofuran ring system, differentiating Avicenol A from open-chain structural analogues[4].
Biological Activity and Structure-Activity Relationship (SAR)
The biological profile of Avicenol A provides a masterclass in structure-activity relationships. While Avicennia marina yields several highly cytotoxic compounds (e.g., avicequinone A, stenocarpoquinone B), these molecules possess a 4,9-dione (α,β-unsaturated quinone) system[4]. This dione moiety acts as a potent Michael acceptor, covalently binding to cellular nucleophiles and generating reactive oxygen species (ROS), leading to strong antiproliferative and antibacterial effects[8].
In stark contrast, Avicenol A features a 4,9-dimethoxy substitution. The absence of the redox-active dione system renders Avicenol A significantly less cytotoxic to healthy mammalian cells[4]. However, this "loss" of general cytotoxicity unveils targeted pharmacological potential. Recent network pharmacology and molecular docking studies indicate that Avicenol A and its analogues exhibit strong binding affinities to specific viral and inflammatory targets, such as HSP90AA1, TNF-α, and AKT1, positioning them as promising scaffolds for targeted antiviral (e.g., Hepatitis C Virus) therapies[9].
Fig 2: Pharmacological targeting and SAR pathways of Avicenol A.
References
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Han, L., Huang, X., Dahse, H.-M., Moellmann, U., Fu, H., Grabley, S., Sattler, I., & Lin, W. (2007). "Unusual Naphthoquinone Derivatives from the Twigs of Avicennia marina." Journal of Natural Products, 70(6), 923-927. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11208912, Avicenol A." PubChem. URL:[Link]
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Ito, C., Kondo, Y., Rao, K. S., Tokuda, H., Nishino, H., & Furukawa, H. (2000). "Chemical Constituents of Avicennia alba. Isolation and Structural Elucidation of New Naphthoquinones and Their Analogues." Chemical and Pharmaceutical Bulletin, 48(3), 339-343. URL:[Link]
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Tareq, F. S., et al. (2022). "Natural Products from Mangroves: An Overview of the Anticancer Potential of Avicennia marina." Marine Drugs, 21(1), 39. URL:[Link]
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